(R)-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid
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Description
(R)-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H34N4O7S and its molecular weight is 486.6. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Reaction Pathways
The compound has been studied in the context of mechanistic reaction pathways. For example, Klöpfer et al. (2011) investigated the reaction pathway of the α-dicarbonyl compound methylglyoxal with the guanidino group of arginine, producing various compounds, including N(δ)-(5-methyl-4-oxo-5-hydroimidazolinone-2-yl)-L-ornithine and N(7)-carboxyethylarginine, derived from the reaction with N(α)-tert-butoxycarbonyl (Boc)-arginine (Klöpfer, Spanneberg, & Glomb, 2011).
Coordination Chemistry and Complex Formation
The compound has been examined for its potential in forming complexes with lanthanide ions. Azab et al. (2011) investigated the coordination tendencies of amino acids and nucleobases, including 2-amino-5-guanidino pentanoic acid (arginine), with lanthanide complexes, indicating the potential of such compounds in complex formation (Azab, Al-Deyab, Anwar, El-Gawad, & Kamel, 2011).
Synthesis and Chemical Reactivity
(R)-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid is also a subject of interest in the field of chemical synthesis and reactivity. Alonso et al. (2005) described an enantioselective synthesis method for a similar compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, Santacana, Rafecas, & Riera, 2005). This indicates the potential of this compound in synthetic chemistry, particularly in the formation of complex molecules.
Properties
IUPAC Name |
(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651179 |
Source
|
Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200122-49-2 |
Source
|
Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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